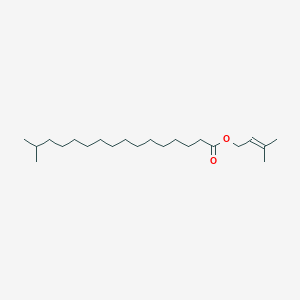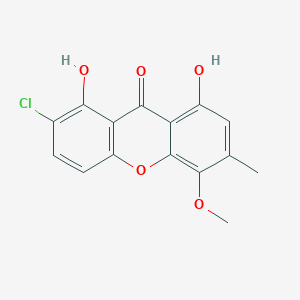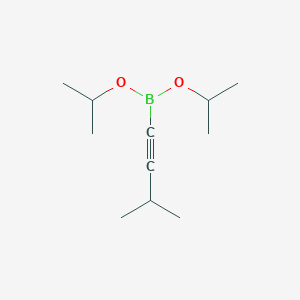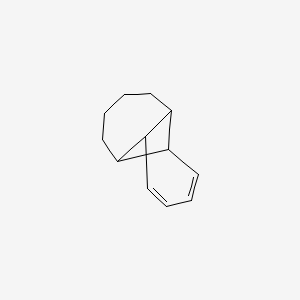![molecular formula C13H19N3O2 B14295982 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate CAS No. 113402-24-7](/img/structure/B14295982.png)
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of pyridine derivatives with pyrrolidine and dimethylcarbamate. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like iodine or other halogens . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known compound with a similar pyridine-pyrrolidine structure.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Uniqueness
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
113402-24-7 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-6-5-7-14-11(12)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3 |
InChI Key |
QLDIXZKWMJHRRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)




![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
